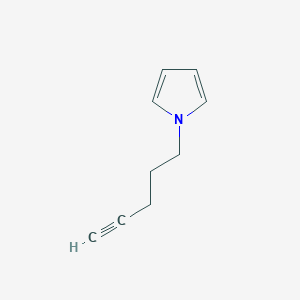
1-Pent-4-ynylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pentynyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pentynyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making 1-(4-Pentynyl)-1H-pyrrole an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Pentynyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with pyrrole in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Pentynyl)-1H-pyrrole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Pentynyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, altering the compound’s reactivity and properties.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents and modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Products include pyrrole-2-carboxylic acid and pyrrole-2-aldehyde.
Reduction: Products include 1-(4-Pentenyl)-1H-pyrrole and 1-(4-Propyl)-1H-pyrrole.
Substitution: Products vary depending on the substituent introduced, such as halogenated pyrroles or nitropyrroles.
Scientific Research Applications
1-(4-Pentynyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these biomolecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparison with Similar Compounds
1-(4-Pentynyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Pentynyl)-1H-pyrrolidine: Similar structure but with a saturated pyrrolidine ring.
1-(4-Pentynyl)-1H-pyridine: Similar structure but with a pyridine ring.
Uniqueness: 1-(4-Pentynyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a pentynyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
105763-05-1 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
InChI Key |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
Canonical SMILES |
C#CCCCN1C=CC=C1 |
Synonyms |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)

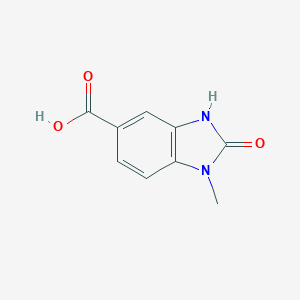
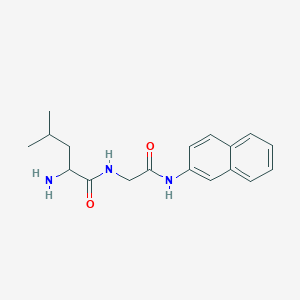

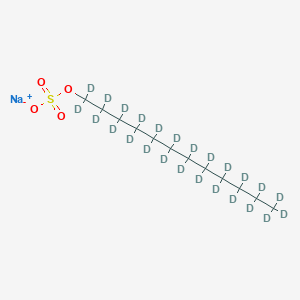
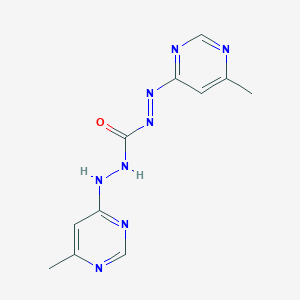

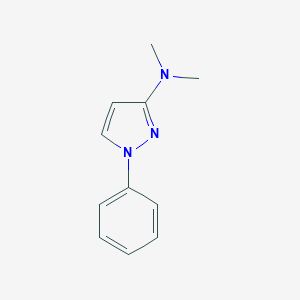
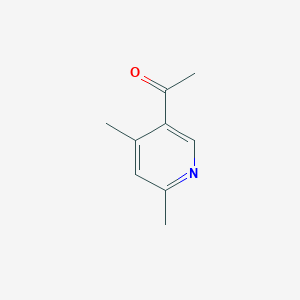
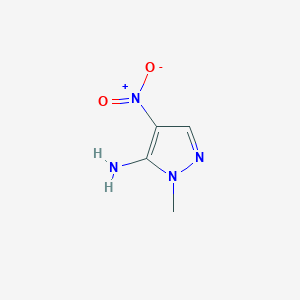
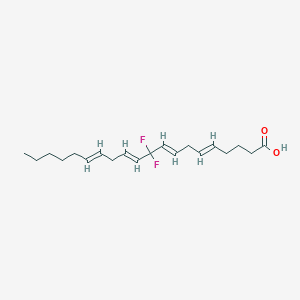

![Furo[2,3-C]pyridin-3(2H)-one](/img/structure/B9972.png)
